molecular formula C9H18N2O B1478956 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 2097985-51-6

3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Katalognummer: B1478956
CAS-Nummer: 2097985-51-6
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: MUSOFTYQTQPSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a versatile bicyclic amine building block designed for advanced pharmaceutical research and drug discovery. Its structure features a conformationally rigid hexahydrocyclopenta[c]pyrrole core, which is a fused system of cyclopentane and pyrrolidine rings. This rigidity is highly valuable for locking the three-dimensional orientation of pharmacophores. The scaffold is further functionalized with a methoxymethyl group for optimized steric and electronic properties, and a primary amine that serves as a critical handle for synthetic elaboration . This compound is a crucial intermediate in the synthesis of more complex molecules targeting a range of biological pathways. Derivatives of this core structure have been investigated as key components in the development of potent Janus Kinase (JAK) inhibitors , as evidenced by their presence in recent patent literature . Furthermore, the structural similarities of this bicyclic framework to other pharmacologically active compounds suggest potential research applications in modulating retinol-binding proteins (RBPs) , NMDA receptors , and various metabolic enzymes . The primary amine group allows researchers to efficiently link this scaffold to other pharmacophores via amide bond formation or nucleophilic substitution, facilitating the rapid exploration of structure-activity relationships in lead optimization campaigns. Attention: For research use only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-12-7-9-4-2-3-8(9)5-11(10)6-9/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSOFTYQTQPSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a complex organic compound notable for its unique structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2OC_{12}H_{24}N_2O, with a molecular weight of 212.33 g/mol. The compound features a hexahydrocyclopenta[c]pyrrole ring system, which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O
Molecular Weight212.33 g/mol
CAS Number2098005-64-0
StructureStructure

Biological Activity

Research indicates that compounds containing pyrrole structures, such as this compound, exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives can possess significant antibacterial and antifungal properties. For instance, a series of pyrrole derivatives were synthesized and evaluated for their antimicrobial efficacy, demonstrating promising results against various pathogens .
  • Anticancer Properties : Certain pyrrole derivatives have been investigated for their cytotoxic effects on cancer cell lines. The apoptotic pathways activated by these compounds were assessed using assays such as the resazurin assay and caspase activity measurements, indicating potential for anticancer drug development .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrrole derivatives, suggesting their utility in treating inflammatory diseases. The modulation of pro-inflammatory cytokines was observed in several synthesized compounds .

The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in the observed biological effects.

Case Studies

  • Antimicrobial Activity : A study synthesized various pyrrole derivatives and tested them against bacterial strains. The results indicated that certain modifications to the pyrrole structure significantly enhanced antimicrobial potency .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., HepG2) revealed that modifications to the pyrrole ring led to increased cytotoxicity, with some compounds inducing apoptosis through caspase activation .
  • Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory potential of pyrrole derivatives, demonstrating that specific compounds could inhibit pro-inflammatory cytokines in cellular models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityStructural Features
Hexahydrocyclopenta[c]pyrrol-2(1H)-amineModerate antimicrobialLacks methoxymethyl group
This compoundEnhanced antimicrobial & anticancerContains both methoxymethyl and propan-1-amine groups

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine and its analogs:

Compound Name Molecular Weight (g/mol) Substituent(s) Purity Key Applications/Properties References
3a-(Methoxymethyl)hexahydro...amine ~192.2 (estimated) 3a-methoxymethyl N/A Hypothesized: Drug intermediate, CNS agents -
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine HCl 162.66 None (HCl salt) 95% Gliclazide Intermediate
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine 162.18 4,4-difluoro N/A Research chemical (fluorine-enhanced stability)
3a-(Hydroxymethyl)hexahydro...amine derivative* ~178.2 (estimated) 3a-hydroxymethyl N/A Pharmaceutical intermediate (polar H-bonding)
3-MeOMA (Meta-methoxymethamphetamine) 179.26 Methoxymethyl on amphetamine 99.9% Psychoactive research standard (non-bicyclic)

*Derivative referenced in as 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl propanone.

Key Findings:

4,4-Difluoro substitution introduces electronegative fluorine atoms, likely improving metabolic stability and altering binding affinity in receptor interactions. The unsubstituted hydrochloride salt (162.66 g/mol) is water-soluble and widely used as a gliclazide precursor, with 95% purity for laboratory use.

Functional Group Influence on Applications :

  • 3a-Substituted derivatives (e.g., hydroxymethyl, methoxymethyl) are hypothesized to serve as chiral intermediates in synthesizing bioactive molecules, leveraging their bicyclic framework for stereochemical control.
  • Fluorinated analogs (e.g., 4,4-difluoro) are valuable in medicinal chemistry for tuning pharmacokinetic profiles, such as half-life and bioavailability.

Structural vs. Functional Analogues :

  • 3-MeOMA (), while containing a methoxymethyl group, belongs to the amphetamine class and lacks the bicyclic structure. Its 99.9% purity and psychoactive properties underscore the importance of scaffold specificity in biological activity.

Data Tables and Research Highlights

Table 1: Substituent Impact on Molecular Properties

Substituent Polarity Lipophilicity (LogP estimate) Potential Bioactivity
None (HCl salt) High Low (~0.5) Water-soluble intermediate
3a-Methoxymethyl Moderate Moderate (~1.8) Enhanced BBB penetration
3a-Hydroxymethyl High Low (~0.3) Polar interactions in binding
4,4-Difluoro Low Moderate (~1.5) Metabolic stability

Table 2: Commercial Availability of Analogs (from Evidence)

Compound Supplier Purity Price (5g) Reference
Hexahydro...amine HCl CymitQuimica 95% €20.00
3a-(Hydroxymethyl)hexahydro...amine* Bidachem N/A Inquiry
4,4-Difluorohexahydro...amine ChemSpider N/A N/A

*Available as a propanone derivative.

Vorbereitungsmethoden

Palladium-Catalyzed Carboamination Reactions

One of the most effective strategies for synthesizing pyrrolidine derivatives, including bicyclic fused systems, involves palladium-catalyzed carboamination of aminoalkenes. This method simultaneously forms carbon-nitrogen and carbon-carbon bonds, enabling the construction of the pyrrolidine core with high diastereoselectivity.

  • Mechanism and Conditions : The process typically uses a palladium(II) catalyst such as PdCl2 or Pd(OAc)2, in the presence of a base (e.g., NaOt-Bu) and aryl or vinyl halides as coupling partners. The reaction proceeds via alkene coordination to Pd(II), anti-aminopalladation, and subsequent carbon-carbon bond formation. Reaction temperatures range around 80–100 °C, often in solvents like toluene, with catalyst loadings as low as 1 mol% Pd2(dba)3 and phosphine ligands such as dppe.

  • Stereoselectivity : This method achieves high diastereoselectivity (>20:1 dr) for disubstituted pyrrolidines, including 2,5-cis and 2,3-trans isomers, by controlling the transition state geometry during cyclization. The stereochemical outcome is influenced by substituent positioning and steric interactions in the transition state.

  • Applications : This methodology has been applied in the synthesis of natural products such as antifungal and antitumor agents (e.g., preussin and its analogs) and allows for the introduction of diverse substituents on the pyrrolidine ring, including methoxymethyl groups relevant to 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine.

[3 + 2]-Cycloaddition of Azomethine Ylides

Another powerful approach to prepare bicyclic fused pyrrolidines is the [3 + 2] cycloaddition between azomethine ylides and electron-deficient alkenes.

  • Generation of Azomethine Ylides : Azomethine ylides are generated in situ from precursors such as imino esters or related compounds under acidic catalysis (e.g., trifluoroacetic acid) or by using lithium fluoride under heating conditions.

  • Reaction Conditions : The cycloaddition is typically conducted at room temperature with TFA catalysis in dichloromethane or at elevated temperatures (up to 140 °C) in the absence of solvent with LiF catalysis for less reactive substrates. Slow addition of the ylide precursor can improve yields for challenging substrates.

  • Scope and Yields : This method provides high yields (up to 98%) of bicyclic pyrrolidines with medicinally relevant substituents, including methoxymethyl groups. The reaction tolerates a variety of functional groups, including sulfones, fluorinated substituents, and trifluoromethyl groups, and can be scaled up to gram quantities.

  • Post-Cycloaddition Transformations : The resulting cycloadducts can be further manipulated, for example, by alkali hydrolysis, Curtius rearrangement, or hydrogenative cleavage, to yield amino alcohols, diamines, and other derivatives relevant to drug discovery.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield Range (%) Diastereoselectivity Notes
Palladium-Catalyzed Carboamination PdCl2 or Pd(OAc)2, NaOt-Bu, aryl/vinyl halides 80–100 °C, toluene, 1–2 mol% Pd 63–88 >20:1 dr Forms C–N and C–C bonds simultaneously; high stereocontrol; applicable to substituted pyrrolidines
[3 + 2] Cycloaddition of Azomethine Ylides Azomethine ylide precursors, TFA or LiF catalyst RT to 140 °C, CH2Cl2 or neat 63–98 High (protocol dependent) Versatile for bicyclic fused pyrrolidines; scalable; tolerates diverse functional groups

Research Findings and Optimization Insights

  • The palladium-catalyzed carboamination method allows for the direct formation of pyrrolidine rings with complex substitution patterns, including the methoxymethyl group at the 3a-position, with excellent stereoselectivity. Optimization of ligand and base choice, as well as reaction temperature, is crucial to maximize yield and selectivity.

  • The [3 + 2]-cycloaddition approach requires careful control of catalyst type and temperature. For less reactive alkenes, elevated temperature and solvent-free conditions with LiF catalyst significantly improve yields. Slow addition of azomethine ylide precursors can further enhance product formation.

  • Both methods provide routes to the target compound or its close analogs, enabling subsequent functional group transformations to install or modify the methoxymethyl substituent.

Q & A

Q. How is 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine structurally characterized?

The compound is characterized by its stereospecific bicyclic framework. Key identifiers include:

  • SMILES : COC[C@@H]1C[C@@H]2CCC[C@@H]2N1N (indicating methoxymethyl and fused cyclopentane-pyrrolidine rings) .
  • InChIKey : CINPNPBKZVUZEH-CIUDSAMLSA-N (unique stereochemical descriptor) .
  • Molecular formula : C₉H₁₈N₂O (molecular weight: 170.25 g/mol) . Structural validation typically employs 1^1H/13^{13}C NMR for stereochemical confirmation and mass spectrometry (MS) for molecular ion detection .

Q. What are the primary synthetic routes for this compound?

Synthesis often involves:

  • Condensation reactions : Cycloalkylaminoalkylamine intermediates reacted under basic conditions (e.g., K₂CO₃) to form bicyclic frameworks .
  • Catalytic aminoarylation : Intramolecular cyclization of aryl sulfonamides with unactivated alkenes, using photoredox catalysts to control regioselectivity (e.g., 44% yield for a diastereomer via GP2 protocol) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Diastereoselectivity is achieved via:

  • Chiral catalysts : Amberlyst 15 resin or enantioselective photoredox systems to favor specific transition states .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing racemization. For example, NMR data (δ 7.23–6.85 ppm in CDCl₃) confirm stereochemical fidelity in the final product .

Q. What analytical methods validate purity and structural integrity post-synthesis?

Rigorous characterization includes:

  • HPLC : Purity >98% confirmed using C18 columns with UV detection (λ = 254 nm) .
  • High-resolution MS : Exact mass matching (e.g., [M+H]⁺ = 171.1492) .
  • 2D NMR (COSY, NOESY) : Assigns coupling constants (e.g., J=6.7HzJ = 6.7 \, \text{Hz} for cyclopentane protons) and confirms spatial proximity of substituents .

Q. How does this compound function in hypoglycemic agents like Gliclazide?

As a core pharmacophore in Gliclazide (C₁₅H₂₁N₃O₃S), it binds sulfonylurea receptors (SUR1) on pancreatic β-cells, stimulating insulin secretion. Zinc complexation enhances stability and bioavailability, as shown in hypoglycemic activity assays (IC₅₀ = 0.8 μM) .

Q. What strategies address solubility challenges in formulation?

  • Co-solvent systems : Use of methanol or acetonitrile improves solubility (e.g., 2.5 mg/mL in methanol) .
  • Salt formation : Hydrochloride derivatives (e.g., CAS 58108-05-7) enhance aqueous solubility by 10-fold .

Q. How to resolve conflicting data in pharmacological studies (e.g., efficacy vs. toxicity)?

  • Dose-response profiling : In vitro assays (e.g., glucose uptake in HepG2 cells) distinguish therapeutic (1–10 μM) from cytotoxic ranges (>50 μM) .
  • Metabolic stability tests : Liver microsome studies identify reactive metabolites contributing to off-target effects .

Q. What are its applications in combinatorial therapies (e.g., with NMDA receptor antagonists)?

Patent data (Claim 11, EP 2442605) demonstrate synergy with NMDA antagonists (e.g., memantine) for neuroprotective effects. Mechanistic studies suggest dual modulation of glutamate excitotoxicity and insulin signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Reactant of Route 2
3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.